molecular formula C12H22N2O2 B3097381 Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1310381-28-2

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B3097381
CAS No.: 1310381-28-2
M. Wt: 226.32
InChI Key: HLEQZRPOOJVDHJ-UHFFFAOYSA-N
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Description

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a type of macrocyclic compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of stereochemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 226.32 . The predicted density is 1.112±0.06 g/cm3, and the predicted boiling point is 306.5±25.0 °C .

Scientific Research Applications

Natural Neo Acids and Neo Alkanes

Tert-butyl compounds, including Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, are recognized for their potential in various scientific applications. For instance, naturally occurring neo fatty acids, neo alkanes, and their derivatives, which include tert-butyl units, demonstrate a range of biological activities. These natural metabolites are prospects for future chemical preparations due to their antioxidant properties and potential as anticancer, antimicrobial, and antibacterial agents. Additionally, synthetic bioactive compounds with a tertiary butyl group(s) have shown high anticancer, antifungal, and other activities. These compounds also find applications in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Decomposition of Methyl Tert-Butyl Ether

Research into the decomposition of air toxics using radio frequency (RF) plasma reactors has included studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. The decomposition of MTBE, a widely used gasoline additive, when treated in a plasma reactor, offers insights into the potential of tert-butyl compounds in environmental applications, especially in the context of reducing air pollution and treating environmental contaminants (Hsieh et al., 2011).

Thermophysical Property Measurements

The study of mixtures containing MTBE and other ethers with non-polar solvents has been extensive. This research is crucial for understanding the thermophysical properties of these mixtures, particularly their vapor-liquid equilibria, which is fundamental for various industrial processes. This information aids researchers and industry professionals in identifying where further property measurements are required, thus indicating the importance of tert-butyl compounds in industrial applications (Marsh et al., 1999).

Synthetic Phenolic Antioxidants

The study of synthetic phenolic antioxidants (SPAs), including those with tert-butyl groups such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), is significant due to their widespread use in various industrial and commercial products. Research on the environmental occurrence, human exposure, and toxicity of SPAs helps in understanding their impact on health and the environment, which is crucial for developing safer and more sustainable compounds (Liu & Mabury, 2020).

Future Directions

Macrocyclic compounds like Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate are becoming recognized as successful methods for targeting low-druggability targets, such as antimicrobials and protein-protein interaction (PPI) targets . This suggests potential future directions in the development of new drugs and therapies.

Mechanism of Action

Target of Action

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a type of macrocyclic compound . Macrocyclic compounds are recognized as successful methods for targeting low-drugability targets, such as antimicrobials and protein-protein interactions (PPIs) .

Mode of Action

The exact mode of action of Tert-butyl anti-8-amino-3-azabicyclo[32It’s known that macrocyclic compounds like this often work by disrupting protein-protein interactions . These interactions are crucial for many biological processes, and their disruption can lead to various effects, depending on the specific proteins involved.

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl anti-8-amino-3-azabicyclo[32Given its classification as a macrocyclic compound, it’s likely that it affects pathways involving protein-protein interactions . The downstream effects would depend on the specific proteins and pathways involved.

Result of Action

The molecular and cellular effects of Tert-butyl anti-8-amino-3-azabicyclo[32As a macrocyclic compound, it’s likely to have diverse effects depending on the specific protein-protein interactions it disrupts .

Properties

IUPAC Name

tert-butyl (1R,5S)-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEQZRPOOJVDHJ-ULKQDVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
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Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
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Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
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Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 6
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

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